molecular formula C9H13N3S B2994955 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine CAS No. 1876666-79-3

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine

Cat. No.: B2994955
CAS No.: 1876666-79-3
M. Wt: 195.28
InChI Key: LDGMXBUHRDYFIY-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the thiadiazole and piperidine moieties imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 3-methylidenepiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine is unique due to the combination of the thiadiazole and piperidine rings, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, making it more effective compared to its individual components .

Properties

IUPAC Name

2-methyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-11-10-8(2)13-9/h1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGMXBUHRDYFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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